molecular formula C10H13N3O3 B12673368 4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine CAS No. 50729-70-9

4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine

Cat. No.: B12673368
CAS No.: 50729-70-9
M. Wt: 223.23 g/mol
InChI Key: IBAZGKICHYDASM-UHFFFAOYSA-N
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Description

4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine is a heterocyclic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring allyloxy and methoxy groups, makes it a compound of interest for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with allyl alcohol and methanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with allyloxy and methoxy groups. The reaction conditions include:

    Temperature: Typically conducted at room temperature to 50°C.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalyst: A base like sodium hydroxide or potassium carbonate is used to promote the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The allyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Polymerization: The allyloxy groups can participate in polymerization reactions to form polymeric materials.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides or nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted triazines depending on the reagents used.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Polymeric Products: Polymers with triazine units in the backbone.

Scientific Research Applications

4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Participate in chemical reactions: Forming reactive intermediates that interact with cellular components.

    Induce polymerization: Leading to the formation of polymeric networks with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(allyloxy)-1,3,5-triazine: Lacks the methoxy group, leading to different reactivity and applications.

    2,4,6-Triallyloxy-1,3,5-triazine: Contains three allyloxy groups, making it more reactive in polymerization reactions.

    2-Methoxy-4,6-dichloro-1,3,5-triazine: Contains chlorine atoms instead of allyloxy groups, leading to different substitution reactions.

Uniqueness

4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine is unique due to its combination of allyloxy and methoxy groups, providing a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

50729-70-9

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-methoxy-4,6-bis(prop-2-enoxy)-1,3,5-triazine

InChI

InChI=1S/C10H13N3O3/c1-4-6-15-9-11-8(14-3)12-10(13-9)16-7-5-2/h4-5H,1-2,6-7H2,3H3

InChI Key

IBAZGKICHYDASM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)OCC=C)OCC=C

Origin of Product

United States

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